
4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine
Übersicht
Beschreibung
“4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C12H18ClN3O and a molecular weight of 255.74 g/mol. It is a derivative of pyrimidine, a class of organic compounds that are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
While specific synthesis methods for “4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine” were not found, related compounds such as pinacol boronic esters are synthesized using a radical approach . Another method involves using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Physical And Chemical Properties Analysis
The molecular weight of “4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine” is 255.74 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties and Structural Analysis
Research conducted on anticonvulsant drugs has included compounds with structural similarities to 4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine, highlighting the importance of specific substituents on the pyrimidine ring for their pharmacological activity. Studies have delved into the crystal structures of these compounds, emphasizing the orientation of substituents and the delocalization of electron pairs, which could hint at the role of similar compounds in anticonvulsant properties (Georges et al., 1989).
Synthesis and Pharmacological Activities
The synthesis of substituted pyridine derivatives from compounds structurally related to 4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine has been explored, leading to the discovery of compounds with notable analgesic and antiparkinsonian activities. This research not only provides insights into the synthetic pathways but also showcases the potential pharmacological benefits of these derivatives, suggesting a wide scope of application for similar compounds in treating pain and Parkinson's disease (Amr et al., 2008).
Antimicrobial Activity
Studies on pyrimidine imines and thiazolidinones containing piperidine have demonstrated significant antibacterial activity. This suggests that derivatives of 4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine could also possess antimicrobial properties, providing a basis for further research into their potential as antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Structural and Electronic Properties
The exploration of the structural and electronic properties of compounds related to 4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine, including analyses through X-ray diffraction and molecular-orbital calculations, contributes to our understanding of their potential applications. This research underlines the importance of these properties in determining the pharmacological and chemical behavior of such compounds, indicating the broader relevance of structural and electronic analysis in the development of new drugs and materials (Georges et al., 1989).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-6-[3-(ethoxymethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-2-17-8-10-4-3-5-16(7-10)12-6-11(13)14-9-15-12/h6,9-10H,2-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNTXYWPHFDOIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1490066.png)

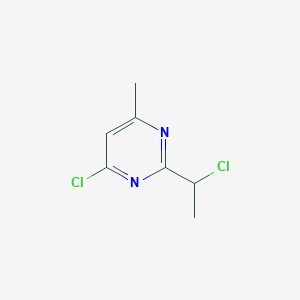
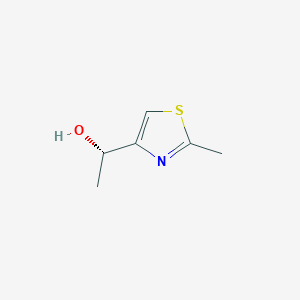
![6,6-Difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1490074.png)
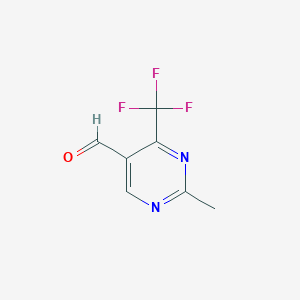
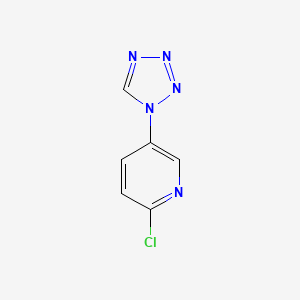
![4-[4-(Propan-2-yl)phenyl]but-3-enoic acid](/img/structure/B1490079.png)


![{[4-(Cyclopropyloxy)-3-thienyl]methyl}amine](/img/structure/B1490083.png)
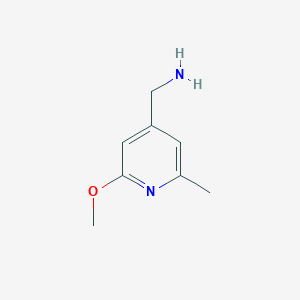
![5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine](/img/structure/B1490086.png)
